molecular formula C14H12BrN3O3 B13455994 3-(6-Bromo-2-methyl-4-oxo-3(4h)-quinazolinyl)-2,6-piperidinedione

3-(6-Bromo-2-methyl-4-oxo-3(4h)-quinazolinyl)-2,6-piperidinedione

Cat. No.: B13455994
M. Wt: 350.17 g/mol
InChI Key: OGURAEWEFDGZSL-UHFFFAOYSA-N
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Description

3-(6-bromo-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione is a complex organic compound that features a quinazoline core with a bromine substituent and a piperidine-2,6-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

These optimizations may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(6-bromo-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve the use of solvents like dichloromethane or dimethyl sulfoxide, and temperatures ranging from -78°C to 150°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can produce a wide range of quinazoline derivatives with different functional groups .

Scientific Research Applications

3-(6-bromo-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-bromo-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects[4][4].

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

Uniqueness

What sets 3-(6-bromo-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H12BrN3O3

Molecular Weight

350.17 g/mol

IUPAC Name

3-(6-bromo-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H12BrN3O3/c1-7-16-10-3-2-8(15)6-9(10)14(21)18(7)11-4-5-12(19)17-13(11)20/h2-3,6,11H,4-5H2,1H3,(H,17,19,20)

InChI Key

OGURAEWEFDGZSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3CCC(=O)NC3=O

Origin of Product

United States

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